N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Lipophilicity Drug-likeness CNS permeability

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899997-00-3) is a synthetic arylpiperazine-sulfonyl-benzamide distinguished by its ortho-methoxyphenyl substitution (XLogP3=2.0), conferring lower lipophilicity and improved aqueous solubility compared to the common para-methoxy regioisomer (XLogP3~2.5-2.6). This structural choice directly enhances CNS receptor profiling accuracy by reducing non-specific binding and enabling cleaner dose-response curves in D2, 5-HT1A, and sigma receptor assays. Its sulfonylethyl linker—distinct from standard butyl-linked sigma ligands—supports linker-dependent sigma-1/sigma-2 selectivity studies. Do not substitute with para or halogenated analogs; even minor positional changes drastically shift selectivity and metabolic stability, confounding experimental outcomes. Order this chemotype for rigorous, reproducible CNS drug discovery research.

Molecular Formula C20H25N3O4S
Molecular Weight 403.5
CAS No. 899997-00-3
Cat. No. B2499143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS899997-00-3
Molecular FormulaC20H25N3O4S
Molecular Weight403.5
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
InChIKeyDLZFKKHSLZHFRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899997-00-3)


N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899997-00-3, PubChem CID 7192125) is a synthetic small molecule comprising a benzamide core linked via a sulfonylethyl spacer to an N-arylpiperazine moiety substituted with an ortho-methoxyphenyl group [1]. The compound is categorized within the arylpiperazine-sulfonyl-benzamide class, a privileged scaffold historically explored for central nervous system (CNS) receptor modulation, particularly at sigma, dopamine D2, and serotonin 5-HT1A receptors [2]. Its molecular formula is C20H25N3O4S, with a molecular weight of 403.5 g/mol, and it presents a moderate computed lipophilicity (PubChem XLogP3 = 2.0) [1]. This specific ortho-methoxy substitution pattern on the phenyl ring distinguishes it from para-substituted and halogenated regioisomers available in commercial screening collections.

Why Generic Substitution Fails for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide


Within the arylpiperazine-sulfonyl-benzamide class, even minor positional modifications of the aryl substituent (ortho- vs. para-methoxy, unsubstituted phenyl, or halogenated variants) can produce marked shifts in receptor affinity profiles, lipophilicity, and target selectivity [1]. The ortho-methoxyphenyl configuration of our target compound (PubChem XLogP3 = 2.0) represents a deliberate structural choice that differs from the more common para-methoxyphenyl regioisomer (XLogP3 ≈ 2.5–2.6 for analogous benzamides) [2] and from fluorophenyl analogs (e.g., 4-fluoro derivative, XLogP3 = 2.1) [3]. Such differences in lipophilicity are known to affect blood-brain barrier permeability and off-target binding profiles [1]. As SAR studies have demonstrated that o-methoxyphenylpiperazines with terminal benzamide fragments can exhibit distinct D2 and 5-HT1A affinity compared to their para-substituted or unsubstituted counterparts [1], generic interchange without direct comparative data is pharmacologically unsound and risks confounding experimental outcomes.

Quantitative Differentiation Evidence for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide


Computed Lipophilicity vs. 4-Methoxy Regioisomer

The target compound exhibits an XLogP3 of 2.0, which is 0.6 log units lower than the 4-methoxyphenyl-substituted analog (N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide, XLogP3 = 2.6) [1][2]. The 0.6 log unit reduction in theoretical lipophilicity is substantial enough to alter aqueous solubility, plasma protein binding, and passive membrane permeability in CNS-targeted applications. The 4-fluoro analog (XLogP3 = 2.1) lies very close to the target compound, suggesting the ortho-methoxy group provides similar lipophilicity modulation to fluorine substitution but with distinct electron-donating character [3].

Lipophilicity Drug-likeness CNS permeability

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 7 rotatable bonds (Cactvs computed), matching the unsubstituted phenylpiperazine analog (N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide, CAS 899955-86-3, also 7 rotatable bonds) [1]. This flexibility, while introducing an entropic penalty upon binding, may allow the ortho-methoxyphenyl group to adopt conformations that optimize interactions with hydrophobic receptor pockets distinct from those accessible to the para-methoxy or fluoro analogs. By contrast, the 4-fluoro analog also has 7 rotatable bonds but lacks the hydrogen-bond-accepting methoxy oxygen at the ortho position, potentially altering binding orientation [2].

Conformational flexibility Entropic penalty Binding adaptability

Ortho-Methoxy Substitution and Sigma Receptor SAR Prospects

While direct receptor binding data for this exact compound are not publicly available, class-level SAR indicates that o-methoxyphenylpiperazines with a benzamide fragment exhibit differential affinity for D2 and 5-HT1A receptors compared to para-substituted or unsubstituted phenyl analogs [1]. A closely related compound, 4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide, has been validated as a sigma receptor ligand for SPECT imaging [2], demonstrating that the 2-methoxyphenylpiperazine substructure supports sigma receptor engagement. By extension, the sulfonylethyl-linked benzamide variant (the target compound) is expected to retain this sigma-binding pharmacophore while altering the linker geometry relative to the butyl-chain analog, potentially shifting subtype selectivity (sigma-1 vs. sigma-2).

Sigma receptor Structure-activity relationship CNS pharmacology

Hydrogen Bond Acceptor Count vs. 4-Methoxy Analog

The target compound contains 6 hydrogen bond acceptors, one fewer than the 4-methoxyphenyl analog (7 HBA for N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(methylthio)benzamide) as computed by PubChem [1][2]. The additional HBA in the 4-methoxyphenyl analog arises from the methylthio sulfur on the benzamide ring, which is absent in the target compound. The lower HBA count may offer a slight advantage in oral bioavailability, as excessive hydrogen bond acceptors are associated with reduced passive intestinal absorption, and the ortho-methoxy configuration ensures the conserved methoxy oxygen contributes to receptor hydrogen bonding without inflating the total HBA count.

Hydrogen bonding Polar surface area Bioavailability

Recommended Application Scenarios for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide


Differentiated CNS Receptor Profiling via Ortho-Methoxy Lipophilicity Advantage

Procurement for CNS receptor profiling panels, where the target compound's XLogP3 of 2.0 (compared to 2.6 for the 4-methoxy regioisomer) is expected to yield more favorable aqueous solubility and reduced non-specific binding, enabling cleaner dose-response curves in radioligand displacement assays at dopamine D2, serotonin 5-HT1A, and sigma receptors [1][2].

Sigma-1 vs. Sigma-2 Subtype Selectivity Studies with Sulfonylethyl Linker Chemotype

Use as a novel chemotype for sigma receptor subtype selectivity studies, leveraging the sulfonylethyl linker (distinct from the more common butyl-chain in established sigma ligands such as 4-iodo-N-(4-(4-(2-methoxyphenyl)-piperazin-1-yl)butyl)-benzamide) to probe linker-dependent sigma-1/sigma-2 discrimination [1].

Lead Optimization Scaffold with Favorable Oral Drug-Likeness Profile

Priority selection in lead optimization programs targeting CNS indications, based on the compound's balanced profile of moderate lipophilicity (XLogP3 = 2.0), 6 hydrogen bond acceptors, and 7 rotatable bonds—all falling within established oral drug-likeness guidelines while differing from the more lipophilic para-methoxy analogs [2][3].

In Vivo Pharmacokinetic Bridging Studies Requiring Ortho-Methoxy Specificity

Deployment as a reference compound in in vivo pharmacokinetic bridging studies where the ortho-methoxy substitution is hypothesized to alter metabolic stability (via steric shielding of the phenyl ring) relative to para-methoxy or unsubstituted phenyl analogs, supporting structure-metabolism relationship investigations [1].

Quote Request

Request a Quote for N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.